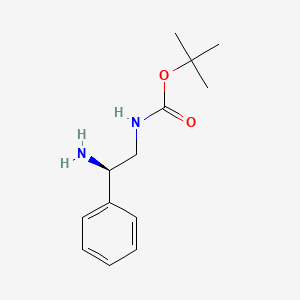

![molecular formula C14H15N3S B1321122 6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 931926-94-2](/img/structure/B1321122.png)

6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

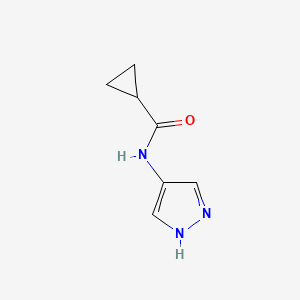

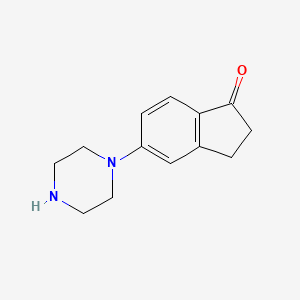

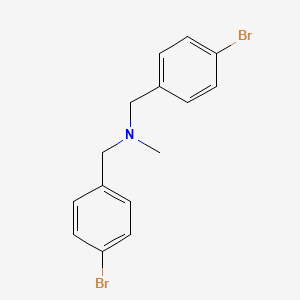

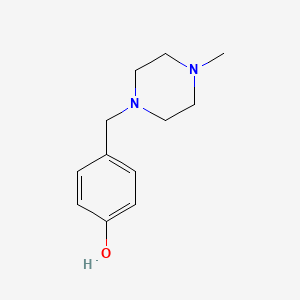

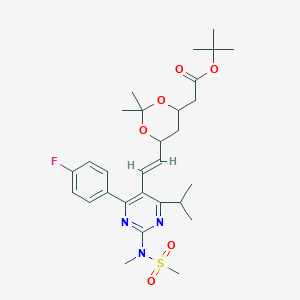

The compound "6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile" is a heterocyclic molecule that appears to be closely related to the class of compounds studied in the provided papers. These compounds are characterized by a thieno[2,3-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The presence of various substituents such as ethyl groups, amino groups, and nitriles suggests that these molecules could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to the formation of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . This suggests that similar conditions could potentially be used to synthesize the compound , with modifications to the starting materials to introduce the appropriate ethyl and pyrrolyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal and molecular structure of a Schiff base compound derived from a similar thieno[2,3-c]pyridine was determined by X-ray crystallographic analysis . The compound crystallized in the monoclinic space group P21/c and featured intramolecular hydrogen bonds that stabilized the structure. These findings provide insights into how the molecular structure of "this compound" might be analyzed and what kind of intramolecular interactions could be expected.

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-c]pyridine derivatives can be inferred from their interactions with various reagents. The synthesis process often involves the formation of Schiff bases through coupling with aromatic aldehydes . This indicates that the compound may also participate in similar reactions, potentially leading to a variety of derivatives with different substituents at the pyrrol and nitrile functionalities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can provide some clues. The presence of hydrogen bonds within the molecular structure can influence the compound's solubility, melting point, and stability . Additionally, spectroscopic methods such as FTIR, 1H, and 13C NMR have been used to characterize similar compounds, suggesting that these techniques would be useful in analyzing the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : One study describes a phosphine-catalyzed [4 + 2] annulation process, which synthesizes functionalized tetrahydropyridines. This process achieves complete regioselectivity and excellent yields, providing insights into the synthesis mechanisms of related compounds, including 6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (Zhu, Lan, & Kwon, 2003).

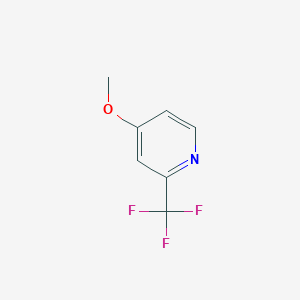

Reactivity and Transformations : Another research focuses on the reactions of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines, relevant to the chemical structure . The study examines how these compounds react with ethyl propynoate, leading to novel synthetic pathways (Voskresenskii et al., 2006).

Pharmacological Potential

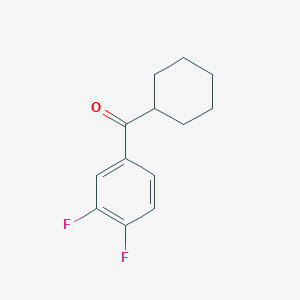

Antioxidant Activity : Research conducted on pyrrolyl selenolopyridine derivatives, which share a similar structure, has shown significant antioxidant properties. This suggests potential pharmacological applications for structurally similar compounds (Zaki et al., 2017).

Antimicrobial Activity : A study on cyanopyridine derivatives, including pyrrolidin-3-cyanopyridines, has shown promising antimicrobial properties. This indicates the potential for this compound and similar compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Certain pyrazolo pyridine derivatives have demonstrated effectiveness in inhibiting copper corrosion in acidic environments. This suggests that related compounds like this compound might also have potential as corrosion inhibitors (Sudheer & Quraishi, 2015).

Mechanism of Action

Target of Action

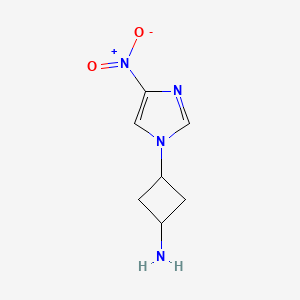

Similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to a wide range of physiological effects .

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have shown a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-ethyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-16-8-5-11-12(9-15)14(18-13(11)10-16)17-6-3-4-7-17/h3-4,6-7H,2,5,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYPNQJZJFQQLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C#N)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)